

Spectroscopic Profile of 2-(6-Bromopyridin-2-yl)ethanol: A Technical Guide

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Compound of Interest

Compound Name: 2-(6-Bromopyridin-2-yl)ethanol

Cat. No.: B584712

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound **2-(6-Bromopyridin-2-yl)ethanol** (CAS No: 955370-07-7).^{[1][2]} Due to the limited availability of directly published experimental spectra in peer-reviewed literature, this document presents a combination of reported chemical properties and predicted spectroscopic data based on the analysis of structurally similar compounds. The methodologies for obtaining such data are detailed to guide researchers in their own analytical characterizations.

Chemical Structure and Properties

- Molecular Formula: C₇H₈BrNO^{[1][2]}
- Molecular Weight: 202.05 g/mol ^{[1][2]}

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- Structure:

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-(6-Bromopyridin-2-yl)ethanol**. These predictions are derived from established principles of NMR, MS, and IR

spectroscopy and by comparing with data from analogous structures such as 2-bromopyridine, ethanol, and other substituted pyridines.

Table 1: Predicted ^1H NMR Data

- Solvent: CDCl_3
- Frequency: 400 MHz

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.55	t	1H	H4 (Pyridine)
~7.35	d	1H	H5 (Pyridine)
~7.15	d	1H	H3 (Pyridine)
~3.95	t	2H	-CH ₂ -OH
~3.00	t	2H	Pyridine-CH ₂ -
(variable)	br s	1H	-OH

Table 2: Predicted ^{13}C NMR Data

- Solvent: CDCl_3
- Frequency: 100 MHz

Chemical Shift (δ , ppm)	Assignment
~162	C2 (Pyridine)
~142	C6 (Pyridine)
~139	C4 (Pyridine)
~128	C5 (Pyridine)
~120	C3 (Pyridine)
~61	-CH ₂ -OH
~42	Pyridine-CH ₂ -

Table 3: Predicted Mass Spectrometry (EI-MS) Data

m/z	Predicted Identity	Notes
201/203	[M] ⁺	Molecular ion peak, showing isotopic pattern for Bromine.
170/172	[M - CH ₂ OH] ⁺	Loss of the hydroxymethyl group (alpha-cleavage).
122	[M - Br] ⁺	Loss of the Bromine atom.
92	[C ₆ H ₄ N] ⁺	Fragment of the pyridine ring after side-chain cleavage.

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group	Vibration Mode
3400-3200	Strong, Broad	O-H	Stretching
3100-3000	Medium	C-H (Aromatic)	Stretching
2950-2850	Medium	C-H (Aliphatic)	Stretching
1580, 1550, 1450	Medium-Strong	C=C, C=N (Pyridine Ring)	Stretching
~1200	Strong	C-O	Stretching
~600	Medium	C-Br	Stretching

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These represent standard operating procedures for the characterization of novel organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-(6-Bromopyridin-2-yl)ethanol** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire spectra with a spectral width of approximately 16 ppm.
 - Employ a relaxation delay of 1-2 seconds between scans.
 - Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire spectra with a spectral width of approximately 240 ppm.

- Use a relaxation delay of 2-5 seconds.
- Co-add 1024 to 4096 scans.
- Data Processing: Apply Fourier transformation to the raw Free Induction Decay (FID) data. Phase and baseline correct the resulting spectra. Calibrate the chemical shifts using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: Use a mass spectrometer equipped with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC) for sample introduction.
- GC-MS Conditions:
 - GC Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 μ m film thickness).
 - Oven Program: Start at 50°C, hold for 2 minutes, then ramp up to 280°C at a rate of 10-20°C/min.
 - Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 400.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (including its isotopic pattern for bromine) and major fragmentation ions.

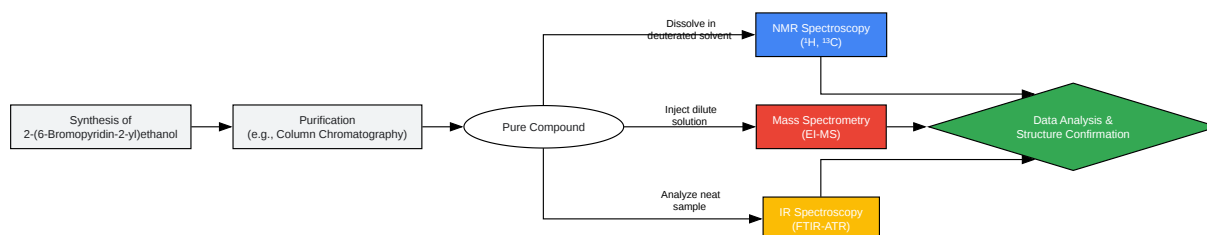
Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:

- Solid (Neat): If the sample is a solid, place a small amount directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Liquid Film: If the sample is a low-viscosity oil, a thin film can be prepared between two KBr or NaCl plates.
- Instrumentation: Use a standard FTIR spectrometer.
- Acquisition:
 - Collect a background spectrum of the empty sample holder (or clean ATR crystal).
 - Collect the sample spectrum over a range of 4000 to 400 cm^{-1} .
 - Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final transmittance or absorbance spectrum. Analyze the spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.



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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

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References

- 1. 2-(6-bromopyridin-2-yl)ethanol CAS#: 955370-07-7 [amp.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
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